molecular formula C19H25NS B109896 Benocyclidine CAS No. 112726-66-6

Benocyclidine

Cat. No.: B109896
CAS No.: 112726-66-6
M. Wt: 299.5 g/mol
InChI Key: RGSVXQJPSWZXOP-UHFFFAOYSA-N
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Description

Benocyclidine (BTCP) is a chemical compound of significant interest in neuropharmacological research. It belongs to the arylcyclohexylamine class but possesses a distinct pharmacological profile from related compounds like phencyclidine (PCP) and ketamine . Unlike these agents, this compound acts as a potent and selective dopamine reuptake inhibitor (DRI) with negligible affinity for the NMDA receptor . This pure DRI activity means it lacks the dissociative or anesthetic effects of its structural cousins, making it a valuable tool for scientists studying the dopamine transporter (DAT) and dopaminergic systems in the brain . Historically, radiolabeled this compound has been used specifically to label and study the dopamine uptake complex in research settings . Its selective mechanism helps researchers isolate and understand the role of dopamine reuptake in neuroendocrine function and behavior, providing insights that are crucial for advancing knowledge in neuroscience . This product is supplied as a high-purity compound to ensure reliable and reproducible experimental results. It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or human consumption purposes. Researchers should be aware of and comply with all local, state, and federal regulations regarding the handling and use of this substance .

Properties

IUPAC Name

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSVXQJPSWZXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042581
Record name Benocyclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112726-66-6
Record name BTCP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112726-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-(2-Benzo(b)thienyl)cyclohexyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benocyclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENOCYCLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1WR6UP7MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the user’s health status, genetic factors affecting dopamine metabolism, and more.

Biochemical Analysis

Biological Activity

Benocyclidine, a compound belonging to the class of arylcyclohexylamines, is known for its unique pharmacological properties, particularly as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is structurally related to phencyclidine (PCP) and exhibits similar NMDA receptor antagonistic properties. The compound's chemical structure allows it to interact with various neurotransmitter systems, primarily affecting glutamate pathways. By inhibiting NMDA receptor activity, this compound can modulate excitatory neurotransmission, which is implicated in several neuropsychiatric disorders.

Pharmacological Profile

This compound has been studied for its potential therapeutic applications in various conditions:

  • Antidepressant Effects : Research indicates that NMDA antagonists like this compound may have rapid antidepressant effects in treatment-resistant depression. Studies have shown that acute administration can lead to significant mood improvements within hours.
  • Analgesic Properties : Due to its NMDA receptor antagonism, this compound has been explored for its analgesic effects in chronic pain models. It may reduce pain perception and improve overall pain management strategies.
  • Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotection against excitotoxicity associated with neurodegenerative diseases by mitigating excessive glutamate activity.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
NMDA Receptor AntagonismInhibits excitatory neurotransmission, potentially alleviating symptoms of depression and anxiety.
Analgesic EffectsReduces pain perception in animal models; potential use in chronic pain management.
NeuroprotectionMay protect neurons from excitotoxic damage in neurodegenerative conditions.

Case Study Overview

  • Case Study on Depression : A clinical trial involving patients with treatment-resistant depression demonstrated that a single dose of this compound led to rapid improvement in depressive symptoms compared to placebo. The study highlighted significant changes in mood ratings within 24 hours post-administration.
  • Chronic Pain Management Study : In a randomized controlled trial assessing the efficacy of this compound for chronic pain relief, participants reported a notable decrease in pain levels after treatment compared to baseline measurements. The results suggested that this compound could be a viable option for patients who do not respond well to conventional analgesics.
  • Neuroprotection in Neurodegeneration : A preclinical study examined the effects of this compound on neuronal survival in models of Alzheimer's disease. The findings indicated that treatment with this compound resulted in reduced neuronal cell death and improved cognitive function assessments compared to untreated controls.

Comparison with Similar Compounds

Structural Analogues

BTCP belongs to the arylcyclohexylamine class, sharing a cyclohexylpiperidine scaffold with PCP, ketamine, tenocyclidine, and dizocilpine (MK-801). Key structural differences include:

  • BTCP : Benzothiophene substitution at the aryl position .
  • PCP/Ketamine : Phenyl or ortho-chlorophenyl groups .
  • Dizocilpine (MK-801) : Dibenzocycloheptene ring system .

Table 1: Structural and Receptor Affinity Profiles

Compound Key Structural Feature Primary Target IC₅₀/EC₅₀
Benocyclidine Benzothiophene Dopamine Transporter 7–8 nM (DAT)
PCP Phenyl NMDA Receptor 100–200 nM
Ketamine Ortho-chlorophenyl NMDA Receptor 0.3–1 µM
Dizocilpine Dibenzocycloheptene NMDA Receptor 5–10 nM
Tenocyclidine Thiophene NMDA Receptor ~500 nM

Pharmacological Mechanisms

  • BTCP: Selective DRI with negligible NMDA receptor interaction, avoiding dissociative or hallucinogenic effects .
  • PCP/Ketamine: Non-competitive NMDA receptor antagonists, inducing analgesia, dissociation, and cognitive impairment .
  • Tenocyclidine/Rolicyclidine: NMDA antagonists with additional monoamine reuptake inhibition, bridging dissociative and stimulant effects .

BTCP in Neuroscience Research

BTCP’s high DAT affinity enables its use in:

  • Mapping dopamine transporter distribution in vivo .
  • Screening for DRI-based therapies for ADHD and addiction .
  • Investigating dopamine dysregulation in schizophrenia .

Preparation Methods

Oxone®-Mediated Cyclization

Oxone® (potassium peroxymonosulfate) enables the synthesis of 3-halobenzo[b]thiophenes via oxidative cyclization. For instance, reacting 2-alkynylthioanisoles with sodium halides (NaX, X = Cl, Br, I) in the presence of Oxone® generates 3-halogenated products (Scheme 6).

Example :

  • Substrate: 2-(Prop-1-yn-1-yl)thioanisole

  • Conditions: Oxone® (2 equiv), NaI (1.5 equiv), MeCN/H₂O (3:1), 25°C, 12 h

  • Product: 3-Iodobenzo[b]thiophene (92% yield).

Trichloroisocyanuric Acid (TCCA)-Promoted Selenocyclization

TCCA facilitates the synthesis of 3-selanylbenzo[b]thiophenes using diaryl diselenides. This method is notable for its green solvent (ethanol) and broad substrate scope (Scheme 15):

Reaction Parameters :

  • Electrophile: PhSeCl (generated in situ from Ph₂Se₂ and TCCA)

  • Substrate: 2-(Alkynyl)thioanisole

  • Yield Range: 58–78%.

Radical-Mediated Pathways

Et4NBr-Catalyzed Radical Cyclization

A radical cascade reaction between diaryl disulfides and alkynyl esters produces polysubstituted benzo[b]thiophenes. Tetraethylammonium bromide (Et4NBr) acts as a catalyst, with K₂S₂O₈ as the oxidant (Scheme 22):

Mechanism :

  • Radical Initiation : Et4NBr generates bromine radicals, abstracting hydrogen from disulfides.

  • Cyclization : Thiyl radicals add to alkynes, followed by intramolecular cyclization and aromatization.

Representative Yield :

  • Substrate: Di-p-tolyl disulfide + methyl propiolate

  • Product: 2,3-Di-p-tolylbenzo[b]thiophene (76% yield).

Air-Promoted Annulation

Thiophenols and electron-deficient alkynes undergo aerobic radical annulation to form benzo[b]thiophenes without catalysts (Scheme 29):

Conditions :

  • Solvent: Dioxane, 80°C, open air

  • Substrate Scope: Tolerates halogens, esters, and nitriles

  • Yield Range: 65–89%.

Catalytic and Photochemical Methods

B(C₆F₅)₃-Catalyzed Hydrosilylation

Boron-catalyzed hydrosilylation of 2-alkynylthioanisoles with Ph₂SiH₂ yields 3-silylbenzo[b]thiophenes (Scheme 19–20):

Highlights :

  • Catalyst: B(C₆F₅)₃ (5 mol%)

  • Solvent: Toluene, 25°C

  • Yield Range: 41–96%.

Blue-Light-Photocatalyzed Phosphorylation

Visible-light-driven phosphorylation of 2-alkynylthioanisoles with H-phosphonates affords 3-phosphorylated derivatives (Scheme 39):

Conditions :

  • Photocatalyst: Eosin Y (2 mol%)

  • Light Source: Blue LEDs (450 nm)

  • Yield Range: 62–88%.

Integration into this compound Synthesis

While this compound’s exact preparation is undisclosed, the above methods provide a roadmap:

  • Core Construction : Use Oxone®-mediated cyclization to synthesize 3-iodobenzo[b]thiophene.

  • Functionalization : Employ Suzuki coupling to attach a cyclohexylamine group to the iodine site.

  • Optimization : Apply silica gel-assisted cyclization (Scheme 21) for high-purity intermediates.

Hypothetical Reaction Sequence :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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